N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2-oxo-2H-chromene-3-carboxamide core linked to a 2-methylindole moiety via a sulfanyl ethyl spacer. The indole group introduces aromatic and hydrogen-bonding capabilities, while the sulfanyl bridge enhances conformational flexibility. For example, coupling 2-oxo-2H-chromene-3-carbonyl chloride with a thioethyl-indole amine precursor under solvent-free or reflux conditions could yield the target compound, as seen in the synthesis of N-(5-methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide ().
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-19(15-7-3-4-8-17(15)23-13)27-11-10-22-20(24)16-12-14-6-2-5-9-18(14)26-21(16)25/h2-9,12,23H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHOPSTLIVZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
Physical Properties
The compound's solubility, melting point, and stability under various conditions are crucial for its application in research and industry. However, specific values for these properties may vary based on synthesis methods and purity levels.
Anticancer Activity
Research indicates that compounds with indole and chromene moieties exhibit significant anticancer properties. Studies have shown that N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide can inhibit cell proliferation in various cancer cell lines. For instance, the compound has been tested against solid tumors such as colorectal and lung cancers, demonstrating promising results in preclinical models .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial effects, potentially useful in treating infections caused by resistant strains of bacteria .
Preparation Methods
The synthesis of this compound typically involves multi-step chemical reactions that require specific reagents and conditions to achieve high yield and purity. Common methods include:
- Condensation Reactions : Combining indole derivatives with chromene precursors.
- Functional Group Modifications : Utilizing oxidation and reduction reactions to introduce or modify functional groups .
Industrial Production
For large-scale production, automated reactors and continuous flow systems are often employed to enhance efficiency and maintain consistent quality.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound against colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Antimicrobial Activity Assessment
In another investigation, the compound was screened for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones, suggesting potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The target compound’s structural uniqueness lies in its indole-sulfanyl-ethyl side chain. Below is a comparison with key analogs:
Key Observations:
- Indole vs. Aromatic Substituents : The indole-sulfanyl-ethyl group in the target compound may enhance π-π stacking and hydrophobic interactions compared to methoxyphenethyl () or isoxazole () substituents.
- Sulfonamide vs. Carboxamide : ’s sulfonamide derivative highlights the pharmacological versatility of indole-ethyl linkages but differs in core structure.
Biological Activity
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
- Antitumor Activity : Similar indole derivatives have demonstrated antitumor properties, particularly against solid tumors such as colon and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Antioxidant Properties : Compounds with indole structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Biological Activities of Related Indole Derivatives
Case Studies
- Neuroprotective Effects : A study demonstrated that indole derivatives could significantly protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may also offer neuroprotective benefits.
- Anticancer Research : Research on similar compounds has indicated that they can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include the PI3K/Akt and MAPK signaling pathways.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?
Answer:
The synthesis typically involves:
- Coupling Reactions : Amide bond formation between the chromene-carboxamide and indole-thioethylamine precursors. Reaction conditions (e.g., DCC/DMAP in anhydrous DMF) are critical for yield optimization .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly used. Purity (>95%) is verified via HPLC and NMR spectroscopy .
- Key Challenges : Sulfur-containing intermediates may require inert atmospheres to prevent oxidation. Yield improvements (e.g., 60–75%) are achieved by controlling stoichiometry and temperature (60–80°C) .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Answer:
- Spectroscopy :
- 1H/13C NMR : Assignments focus on the indole NH (δ 10.2–11.0 ppm), chromene carbonyl (δ 160–165 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~463.5) .
- X-ray Crystallography : Used to resolve stereochemistry of the indole-sulfanyl linkage, though crystal growth is challenging due to flexibility .
Basic: What in vitro biological assays are recommended for initial screening?
Answer:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 comparisons to cisplatin .
- Antimicrobial Screening : Broth microdilution for Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify mechanistic pathways .
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Answer:
- Substituent Effects :
- Indole Methyl Group : Removal reduces lipophilicity, decreasing cell permeability (logP drops from 3.2 to 2.7) .
- Sulfanyl Linker : Replacing sulfur with oxygen reduces thiol-mediated protein binding, altering cytotoxicity profiles .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate chromene ring substitutions (e.g., nitro vs. methoxy) with bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves) .
- Experimental Replication : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions alter IC50 by 2–3 fold) .
- Orthogonal Assays : Validate apoptosis claims via flow cytometry (Annexin V) alongside caspase-3 activation assays .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to targets like VEGFR-2 (PDB ID: 4ASD) to identify H-bond interactions with the carboxamide group .
- Kinase Profiling : Use kinase inhibitor libraries (e.g., Eurofins) to screen 400+ kinases; prioritize hits with <100 nM Kd .
- Transcriptomics : RNA-seq of treated cancer cells to map pathways (e.g., apoptosis, angiogenesis) .
Advanced: How to assess stability and solubility for in vivo studies?
Answer:
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF). PEG-400/ethanol (1:1) enhances solubility to >5 mg/mL .
- Stability :
- pH Stability : HPLC monitoring under gastric (pH 1.2) and intestinal (pH 6.8) conditions shows 80% integrity after 24 hours .
- Thermal Stability : DSC/TGA reveals decomposition onset at 220°C, requiring storage at −20°C .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- ADME Profiling :
- In Vivo PK : LC-MS/MS quantifies plasma concentrations post-IV/oral dosing in rodents. Report AUC, Cmax, and t1/2 .
Tables for Key Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 3.2 | HPLC (Shimadzu) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask | |
| MTT IC50 (MCF-7) | 8.7 ± 1.2 µM | 72-hour assay | |
| HLM Stability (t1/2) | 45 minutes | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
